1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
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Overview
Description
1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of intermediate compounds through reactions such as nitration, reduction, and acylation. For instance, the preparation might involve the nitration of a benzene derivative, followed by reduction to form an amine, and subsequent acylation to introduce the methylbenzoyl group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(3-Methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-Bromo-2-(2-(3-Methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research .
Properties
CAS No. |
767310-29-2 |
---|---|
Molecular Formula |
C28H24N2O5 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[1-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H24N2O5/c1-18-8-4-6-10-21(18)27(31)30-29-17-23-22-11-7-5-9-19(22)12-14-24(23)35-28(32)20-13-15-25(33-2)26(16-20)34-3/h4-17H,1-3H3,(H,30,31)/b29-17+ |
InChI Key |
LMGWEAJHWMBKML-STBIYBPSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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